molecular formula C19H21Cl2N3O4S B4991678 N-(2,5-dichlorophenyl)-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide

N-(2,5-dichlorophenyl)-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide

Cat. No.: B4991678
M. Wt: 458.4 g/mol
InChI Key: ORFFHOKYIMRMST-UHFFFAOYSA-N
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Description

N-(2,5-dichlorophenyl)-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a piperazine ring, and a benzenesulfonamide moiety. Its diverse functional groups make it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the nucleophilic displacement of cyclic sulfamidates derived from amino acids . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process generally includes the purification of intermediates and the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dichlorophenyl)-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

N-(2,5-dichlorophenyl)-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(2,5-dichlorophenyl)-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-(2,5-dichlorophenyl)-3-[4-(2-hydroxyethyl)piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O4S/c20-15-4-5-17(21)18(13-15)22-29(27,28)16-3-1-2-14(12-16)19(26)24-8-6-23(7-9-24)10-11-25/h1-5,12-13,22,25H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFFHOKYIMRMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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